5-Fluoro-2'-O-methyluridine

Descripción

BenchChem offers high-quality 5-Fluoro-2'-O-methyluridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2'-O-methyluridine including the price, delivery time, and more detailed information at info@benchchem.com.

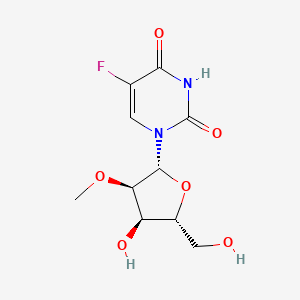

Structure

3D Structure

Propiedades

IUPAC Name |

5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O6/c1-18-7-6(15)5(3-14)19-9(7)13-2-4(11)8(16)12-10(13)17/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAIYNPYHNWHGS-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617603 | |

| Record name | 5-Fluoro-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61671-80-5 | |

| Record name | 5-Fluoro-2'-O-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 5-Fluoro-2'-O-methyluridine: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 5-Fluoro-2'-O-methyluridine, a modified pyrimidine nucleoside of significant interest in the fields of nucleic acid chemistry, diagnostics, and therapeutic development. By integrating a fluorine atom at the 5-position of the uracil base and a methyl group at the 2'-position of the ribose sugar, this molecule acquires unique chemical and biological properties. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this compound in their work.

Introduction: The Strategic Advantage of Combined Modifications

Nucleoside analogues are fundamental tools in molecular biology and medicinal chemistry. The strategic modification of natural nucleosides can dramatically alter their properties, leading to enhanced stability, improved binding affinity, and novel functionalities. 5-Fluoro-2'-O-methyluridine is a prime example of such rational design, combining two key modifications:

-

5-Fluorination: The substitution of hydrogen with a fluorine atom at the C5 position of the uracil base is a well-established strategy in drug design.[1] This modification can alter the electronic properties of the nucleobase, influence base pairing and stacking interactions, and serve as a sensitive probe for ¹⁹F NMR studies.[1]

-

2'-O-Methylation (2'-OMe): The addition of a methyl group to the 2'-hydroxyl of the ribose is a common post-transcriptional modification found in various natural RNAs.[2] In synthetic oligonucleotides, 2'-OMe modifications are known to increase thermal stability of duplexes, confer significant resistance to nuclease degradation, and are frequently employed in antisense therapies.[2][3]

The combination of these modifications in a single uridine monomer creates a versatile building block for the synthesis of modified oligonucleotides with tailored properties for a range of applications, from therapeutic agents like siRNAs and antisense oligonucleotides to advanced diagnostic probes.

Chemical Structure and Physicochemical Properties

The core structure of 5-Fluoro-2'-O-methyluridine consists of a 5-fluorouracil base linked via a β-N1-glycosidic bond to a ribose sugar that is methylated at the 2'-hydroxyl position.

Caption: Chemical structure of 5-Fluoro-2'-O-methyluridine.

While extensive experimental data for the isolated 5-Fluoro-2'-O-methyluridine nucleoside is not widely published, its key physicochemical properties can be inferred from the well-documented effects of its constituent modifications.

| Property | Predicted Value / Characteristic | Rationale and References |

| Molecular Formula | C₁₀H₁₃FN₂O₆ | Based on the chemical structure. |

| Molecular Weight | 276.22 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Similar to other uridine analogues.[4] |

| Solubility | Soluble in water and polar organic solvents | Expected behavior for a polar nucleoside. |

| Sugar Pucker | Predominantly C3'-endo conformation | The 2'-O-methyl group biases the ribose pucker towards the C3'-endo conformation, which is characteristic of A-form RNA helices.[2] |

| Duplex Stability | Increases the melting temperature (Tm) of nucleic acid duplexes | The pre-organization of the sugar into the C3'-endo conformation reduces the entropic penalty of duplex formation, leading to enhanced thermal stability.[2] |

| Nuclease Resistance | High resistance to degradation by endo- and exonucleases | The 2'-O-methyl group sterically hinders the approach of nucleases, significantly increasing the half-life of oligonucleotides containing this modification.[3] |

| Biological Activity | Potential as an antifungal agent | The related compound, 5-fluorouridine, has shown antifungal activity against Candida species.[5] |

Synthesis and Purification

The synthesis of 5-Fluoro-2'-O-methyluridine typically involves the selective methylation of the 2'-hydroxyl group of a 5-fluorouridine precursor with appropriately protected 3' and 5' hydroxyl groups. The general synthetic strategy is outlined below.

Caption: Proposed synthetic workflow for 5-Fluoro-2'-O-methyluridine.

Experimental Protocol: A Generalized Approach

-

Protection: Start with commercially available 5-fluorouridine. The 3' and 5' hydroxyl groups are protected using standard protecting groups for nucleoside chemistry, such as tert-butyldimethylsilyl (TBDMS) or dimethoxytrityl (DMT) groups.[6]

-

Methylation: The selective methylation of the remaining free 2'-hydroxyl group is then carried out. A common method involves using a methylating agent like methyl iodide (CH₃I) in the presence of a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Deprotection: Following successful methylation, the protecting groups on the 3' and 5' hydroxyls are removed under appropriate conditions (e.g., acid treatment for DMT or fluoride ions for TBDMS).

-

Purification: The crude product is purified using column chromatography, often followed by high-performance liquid chromatography (HPLC) to yield the high-purity 5-Fluoro-2'-O-methyluridine.[7]

Spectroscopic and Analytical Characterization

The identity and purity of 5-Fluoro-2'-O-methyluridine are confirmed using a combination of spectroscopic and chromatographic techniques.

| Technique | Expected Observations |

| ¹H NMR | Characteristic signals for the ribose protons, the H6 proton of the uracil ring (doublet due to coupling with F5), and a singlet for the 2'-O-methyl group. The chemical shifts will be influenced by the electronegative fluorine atom.[8] |

| ¹³C NMR | Resonances for all 10 carbon atoms. The C5 and C6 signals will show characteristic splitting patterns due to C-F coupling. |

| ¹⁹F NMR | A single resonance, providing a sensitive and unambiguous marker for the presence of the 5-fluoro modification.[6] |

| Mass Spectrometry (ESI-MS) | The expected molecular ion peak (e.g., [M-H]⁻ at m/z 275.07 in negative ion mode) and characteristic fragmentation patterns, such as the loss of the ribose moiety.[9] |

| HPLC | A single, sharp peak under appropriate chromatographic conditions, confirming the purity of the compound. Retention time will depend on the column and mobile phase used.[7] |

Generalized Protocol for LC-MS Analysis

-

Objective: To confirm the molecular weight and purity of the synthesized compound.

-

Instrumentation: A high-performance liquid chromatograph coupled to an electrospray ionization mass spectrometer (HPLC-ESI-MS).

-

Method:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as a water/methanol mixture.

-

Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization.

-

Mass Spectrometry: Analyze the eluent using the mass spectrometer in both positive and negative ion modes to detect the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

-

Data Analysis: Integrate the peak area in the chromatogram to assess purity and analyze the mass spectrum to confirm the molecular weight of the compound.[7]

Applications in Research and Drug Development

The unique combination of properties makes 5-Fluoro-2'-O-methyluridine a valuable tool for the development of nucleic acid-based therapeutics and diagnostics.

Caption: Key properties and applications of 5-Fluoro-2'-O-methyluridine.

-

Antisense Oligonucleotides (ASOs) and Small Interfering RNAs (siRNAs): The incorporation of 5-Fluoro-2'-O-methyluridine into ASOs and siRNAs can significantly enhance their therapeutic potential. The 2'-OMe group provides resistance to nuclease degradation, prolonging the drug's half-life in vivo, and increases binding affinity to the target mRNA, improving potency.[3][10]

-

Structural Biology: The 5-fluoro group serves as a non-invasive ¹⁹F NMR probe. This allows for detailed studies of nucleic acid structure, dynamics, and interactions with other molecules, such as proteins or small molecule drugs, without significantly perturbing the overall structure.[1]

-

Diagnostic Probes: Oligonucleotides containing this modification can be used as highly stable and specific probes in diagnostic assays. Their resistance to degradation makes them suitable for use in complex biological samples.

Conclusion and Future Outlook

5-Fluoro-2'-O-methyluridine is a synthetically accessible modified nucleoside that offers a powerful combination of properties beneficial for therapeutic and diagnostic applications. The enhanced stability conferred by the 2'-O-methyl group, coupled with the unique electronic and probing capabilities of the 5-fluoro modification, makes it an attractive building block for the next generation of oligonucleotide-based drugs and advanced molecular probes. Further research into the biological effects and applications of oligonucleotides incorporating this dual-modified nucleoside is warranted and holds considerable promise for advancing the field of nucleic acid therapeutics.

References

- Egli, M., & Manoharan, M. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society.

- Nawrot, B., & Nowak-Karnowska, J. (2024). Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. The Journal of Organic Chemistry.

- Google Patents. (n.d.). Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine.

- Zhao, Y., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation.

- Guitton, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS.

- Zhao, Y., et al. (2024). The detection, function, and therapeutic potential of RNA 2'-O-methylation.

- ChemicalBook. (n.d.). 5-Fluorouridine (316-46-1) 1H NMR spectrum.

- Nawrot, B., & Nowak-Karnowska, J. (2024). Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences. The Journal of Organic Chemistry.

- Guitton, J., et al. (2009). Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS. PubMed.

- PubChem. (n.d.). 5-Fluorouridine.

- Rodgers, M. T., et al. (2023). Influence of 2'-Modifications (O-Methylation, Fluorination, and Stereochemical Inversion) on the Base Pairing Energies of Protonated Cytidine Nucleoside Analogue Base Pairs: Implications for the Stabilities of i-Motif Structures. Journal of the American Society for Mass Spectrometry.

- ChemicalBook. (n.d.). Floxuridine(50-91-9) 1H NMR spectrum.

- Anderson, M. O., et al. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

- Hye-Young, K., et al. (2020).

- Singh, R. P., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI.

- Kreutz, C., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D F NMR spectroscopy. Nucleic Acids Research.

- ATB. (n.d.). 5-Fluorouridine | C9H11FN2O6 | MD Topology | NMR | X-Ray.

- Integrated DNA Technologies. (n.d.).

- Prasad, A. K. (2022).

- Gmeiner, W. H. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules.

- Chem-Impex. (n.d.). 5-Fluoro-2'-deoxyuridine.

- Clift, E., et al. (2018). A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance. Metabolites.

- NIST. (n.d.). 5-Fluoro-2-methylaniline.

- TriLink BioTechnologies. (n.d.). 5-Fluoro-2'-O-Methyluridine.

- van Kuilenburg, A. B. P., et al. (2006). Determination of 5-fluorouracil in plasma with HPLC-tandem mass spectrometry.

- Wójcik, E., et al. (2025). Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction.

- Tsukihara, H., et al. (2016). Folic Acid-Metabolizing Enzymes Regulate the Antitumor Effect of 5-Fluoro-2′-Deoxyuridine in Colorectal Cancer Cell Lines. PLOS One.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sg.idtdna.com [sg.idtdna.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Antifungal Activity of 5-Fluorouridine Against Candida albicans and Candida parapsilosis Based on Virulence Reduction | MDPI [mdpi.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Simultaneous quantification of 5-FU, 5-FUrd, 5-FdUrd, 5-FdUMP, dUMP and TMP in cultured cell models by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Fluorouridine (316-46-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

5-Fluoro-2'-O-methyluridine CAS number and molecular weight

This guide provides a comprehensive technical analysis of 5-Fluoro-2'-O-methyluridine , a critical modified nucleoside in the development of RNA therapeutics and oligonucleotide engineering.

Chemical Identity & Physicochemical Properties[1][2]

5-Fluoro-2'-O-methyluridine (often abbreviated as 5-F-Um or 5-F-2'-OMe-U ) is a dual-modified pyrimidine nucleoside. It combines the steric and electronic effects of the 5-fluorine substitution on the nucleobase with the sugar-puckering and stability-enhancing properties of the 2'-O-methyl group on the ribose ring.

| Property | Data |

| CAS Registry Number | 61671-80-5 |

| IUPAC Name | 5-Fluoro-1-[(2R,3R,4R,5R)-3-fluoro-4-methoxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione (Note: Common nomenclature prefers 2'-O-methyl designation) |

| Molecular Formula | C₁₀H₁₃FN₂O₆ |

| Molecular Weight | 276.22 g/mol |

| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in Ethanol. |

| Appearance | White to off-white crystalline powder.[1] |

| UV Absorption ( | ~267 nm (pH 7.0, similar to 5-Fluorouridine) |

| pKa | ~7.8 (N3-H deprotonation, influenced by electron-withdrawing F) |

Structural Significance

-

5-Fluoro Modification: The fluorine atom at the C5 position is electron-withdrawing, which lowers the pKa of the N3 proton, enhancing base-pairing specificity and altering hydrophobic interactions within the major groove of the RNA duplex. It also serves as a sensitive

F NMR probe for structural studies. -

2'-O-Methyl Modification: This modification locks the ribose sugar into a C3'-endo (North) conformation, mimicking A-form RNA. This significantly increases the binding affinity (

) of oligonucleotides to their RNA targets and provides robust resistance against nucleases (particularly endonucleases).

Synthesis & Manufacturing Protocols

The synthesis of 5-Fluoro-2'-O-methyluridine generally follows a "modification of intact nucleoside" strategy rather than de novo base-sugar coupling, to ensure stereochemical integrity.

Core Synthesis Pathway (The Markiewicz Strategy)

The most reliable laboratory-scale protocol involves the selective methylation of 5-fluorouridine using a transient protecting group strategy.

Reaction Workflow:

-

Starting Material: 5-Fluorouridine (Commercial).[2]

-

Protection: Simultaneous protection of the 3' and 5' hydroxyls using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDS-Cl).

-

Methylation: Selective alkylation of the remaining 2'-OH using Methyl Iodide (MeI).

-

Deprotection: Removal of the TIPDS group using Fluoride ions (TBAF or HF/TEA).

Figure 1: Synthetic pathway for 5-Fluoro-2'-O-methyluridine via TIPDS protection.

Detailed Experimental Protocol

Step 1: Preparation of 3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)-5-fluorouridine

-

Dissolve 5-fluorouridine (10 mmol) in anhydrous pyridine (50 mL).

-

Cool to 0°C under an Argon atmosphere.

-

Add TIPDS-Cl (11 mmol) dropwise over 30 minutes.

-

Stir at room temperature for 4 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

-

Workup: Quench with ice water, extract with DCM, wash with NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Typically 85-90% as a foam.

Step 2: 2'-O-Methylation Critical Note: Silver oxide (Ag₂O) is preferred over NaH to prevent N3-methylation side reactions.

-

Dissolve the protected intermediate (5 mmol) in anhydrous DMF (25 mL).

-

Add Methyl Iodide (MeI, 50 mmol, excess) and fresh Silver Oxide (Ag₂O, 15 mmol).

-

Stir vigorously at room temperature for 12-24 hours.

-

Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with EtOAc, wash extensively with water to remove DMF.

-

Evaporate solvent to obtain the crude methylated product.

Step 3: Deprotection

-

Dissolve the crude 2'-O-methyl intermediate in THF (20 mL).

-

Add TBAF (1M in THF, 10 mmol) or Triethylamine trihydrofluoride (TEA·3HF).

-

Stir at room temperature for 2 hours.

-

Purification: Evaporate THF. Purify the residue via silica gel column chromatography (Eluent: 5-10% MeOH in DCM).

-

Recrystallization: Crystallize from Ethanol/Water if necessary to achieve >98% purity.

Applications in Drug Development[4][5]

A. RNA Therapeutics (siRNA & ASO)

5-Fluoro-2'-O-methyluridine is a "workhorse" modification in the design of therapeutic oligonucleotides.

-

Nuclease Resistance: The 2'-O-methyl group prevents the formation of the 2',3'-cyclic phosphate transition state required for hydrolysis by many RNases, significantly extending the half-life of the drug in serum.

-

Immune Evasion: Unmodified RNA can trigger innate immune responses via Toll-like Receptors (TLR7/8). The 2'-O-methyl modification suppresses this recognition, reducing toxicity.

-

Binding Affinity: The C3'-endo conformation pre-organizes the oligonucleotide for binding to RNA targets, increasing the melting temperature (

) by approximately 1.0–2.0°C per modification.

B. Mechanistic Diagram: Structural Impact[6]

Figure 2: Impact of 5-Fluoro-2'-O-methyl modification on sugar puckering and stability.

C. F NMR Probing

Because fluorine is not naturally present in biological systems, 5-F-Um incorporated into RNA allows researchers to use

Quality Control & Analytical Specifications

For use in pharmaceutical applications, the compound must meet rigorous QC standards.

| Test | Method | Acceptance Criteria |

| Identification | ¹H NMR, ¹⁹F NMR, MS | Consistent with structure |

| Purity | HPLC (Reverse Phase C18) | ≥ 98.0% |

| Water Content | Karl Fischer | ≤ 1.0% |

| Residual Solvents | GC-Headspace | Meets ICH Q3C limits |

| Heavy Metals | ICP-MS | ≤ 10 ppm |

HPLC Method for Purity Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Ammonium Acetate in Water.[3]

-

Mobile Phase B: Acetonitrile.[4]

-

Gradient: 0-10% B over 20 mins.

-

Flow Rate: 1.0 mL/min.

References

-

Santa Cruz Biotechnology. 5-Fluoro-2'-O-methyluridine Product Data Sheet. Retrieved from

-

TriLink BioTechnologies. Modified Nucleosides for Oligonucleotide Synthesis. Retrieved from

-

ChemGenes Corporation. 2'-O-Methyl RNA Phosphoramidites. Retrieved from

-

PubChem. 5-Fluorouridine Compound Summary. (For base structure comparison). Retrieved from

- Kawasaki, A. et al. (1993). Synthesis and biophysical studies of 2'-O-modified oligonucleotides. Journal of Medicinal Chemistry.

Sources

Introduction: The Imperative for Chemical Modification in Oligonucleotide Therapeutics

Sources

- 1. researchgate.net [researchgate.net]

- 2. eu.idtdna.com [eu.idtdna.com]

- 3. genelink.com [genelink.com]

- 4. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JCI - Chemical modification: the key to clinical application of RNA interference? [jci.org]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. The chemical evolution of oligonucleotide therapies of clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. idtdna.com [idtdna.com]

- 10. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. Effects of 5-fluorouridine on modified nucleosides in mouse liver transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of 5-fluorouracil on the formation of modified nucleosides in yeast transfer RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An Influence of Modification with Phosphoryl Guanidine Combined with a 2′-O-Methyl or 2′-Fluoro Group on the Small-Interfering-RNA Effect | MDPI [mdpi.com]

- 17. Fluorescence Cross-Correlation Spectroscopy Reveals Mechanistic Insights into the Effect of 2′-O-Methyl Modified siRNAs in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.illinois.edu [chemistry.illinois.edu]

- 19. Intrastrand Photo-Crosslinking of 5-Fluoro-2′-O-methyl-4-thiouridine-Modified Oligonucleotides and Its Implication for Fluorescence-Based Detection of DNA Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 22. academic.oup.com [academic.oup.com]

Mechanistic Role of 5-Fluoro-2'-O-Methyluridine in RNA Sugar Pucker Conformation

The following technical guide details the structural and functional role of 5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) in RNA conformation.

Executive Summary

The modification 5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) represents a sophisticated dual-functional tool in RNA therapeutics and structural biology. It combines the conformational rigidity of the 2'-O-methyl (2'-O-Me) group with the electronic and spectral utility of the 5-fluoro (5-F) base substitution.

While the 5-F modification serves primarily as a non-perturbative ¹⁹F NMR probe or base-pairing enhancer, the 2'-O-Me group acts as the dominant driver of sugar pucker, locking the ribose into the C3'-endo (North) conformation. This guide explicates the physicochemical mechanisms driving this conformation, the synergistic effects on thermodynamic stability, and the experimental protocols for its application in drug development.

Structural Mechanistics: The "Lock and Label" Effect

The behavior of 5-F-2'-O-Me-U is governed by two independent but complementary chemical principles: the Gauche Effect (sugar) and Electronic Withdrawal (base).

The Dominant Driver: 2'-O-Methylation and C3'-endo Pucker

The 2'-O-Me modification is the primary determinant of the nucleotide's shape. Unlike DNA (C2'-endo/South) or unmodified RNA (equilibrium between C3'-endo and C2'-endo), 2'-O-Me RNA is strongly biased toward the C3'-endo (North) conformation.

-

The Gauche Effect: The high electronegativity of the 2'-oxygen and the ring oxygen (O4') creates a preference for a gauche orientation to minimize unfavorable orbital overlap. This forces the sugar ring to pucker C3'-endo.[1]

-

Steric Control: The bulky methyl group at the 2' position creates steric clashes in the C2'-endo conformation. Adopting the C3'-endo form projects the 2'-O-Me group into the minor groove, relieving steric strain and pre-organizing the RNA for A-form helix formation.

The Electronic Modulator: 5-Fluoro Base Substitution

The substitution of hydrogen with fluorine at the C5 position of uracil (5-F) has a profound electronic effect but a negligible steric impact on the sugar pucker itself.

-

pKa Shift & H-Bonding: Fluorine is highly electronegative, withdrawing electron density from the uracil ring. This lowers the pKa of the N3 proton (making it more acidic), which strengthens the N3-H···A(N1) hydrogen bond in Watson-Crick pairs.

-

Base Stacking: The 5-F atom is more polarizable and lipophilic than hydrogen, often enhancing base-stacking interactions within the helix, further stabilizing the A-form structure.

-

"Stealth" Probe: Critically, 5-F does not disrupt the glycosidic bond angle or the sugar pucker equilibrium established by the 2'-O-Me group. This makes it an ideal "stealth" label for ¹⁹F NMR studies of A-form RNA.

Synergistic Conformation

When combined, the molecule acts as a rigid, high-affinity probe . The 2'-O-Me locks the structure, while the 5-F allows for detection or enhanced binding without fighting the conformation.

Figure 1: Conformational equilibrium of RNA sugar pucker. The 2'-O-Me modification (Blue) strongly drives the equilibrium toward C3'-endo (Green), while 5-F acts as a stabilizer and probe without altering the pucker preference.

Biophysical & Therapeutic Implications[3][4]

Thermodynamic Stability (Tm)

The incorporation of 5-F-2'-O-Me-U typically results in a net increase in Melting Temperature (Tm) compared to unmodified uridine.

-

Contribution of 2'-O-Me: ~ +0.5°C to +1.5°C per modification (due to entropy reduction via pre-organization).

-

Contribution of 5-F: ~ +0.2°C to +0.8°C per modification (due to enhanced stacking and H-bond acidity).

-

Net Effect: A hyper-stable residue that increases duplex stability, making it excellent for siRNA guide strands or antisense gapmers.

Nuclease Resistance

The 2'-O-Me group provides significant resistance to endonucleases and exonucleases by blocking the nucleophilic attack of the 2'-OH (which is absent) or sterically hindering enzyme binding. The 5-F modification adds a layer of metabolic stability, particularly against enzymes that might modify the uracil base (e.g., pseudouridine synthases).

Experimental Protocol: Synthesis & Validation

Solid-Phase Synthesis

Reagent: 5-Fluoro-2'-O-methyluridine-3'-CE phosphoramidite. Coupling: Standard RNA coupling protocols apply, but extended coupling times (6-10 mins) are recommended due to the steric bulk of the 2'-O-Me group.

Workflow for Structural Validation

To confirm the presence of the modification and its conformational effect, the following workflow is standard in high-end structural biology labs.

Figure 2: Experimental workflow for synthesizing and validating RNA oligonucleotides containing 5-F-2'-O-Me-U.

Protocol: ¹⁹F NMR Conformation Check

-

Sample Prep: Dissolve 0.2–1.0 mM RNA in buffer (10 mM NaPi, 100 mM NaCl, pH 6.5) with 10% D₂O.

-

Acquisition: Acquire 1D ¹⁹F NMR spectra (referenced to TFA or internal standard).

-

Analysis:

-

Free Nucleoside: ~ -165 ppm (varies by reference).

-

C3'-endo (A-form duplex): Significant downfield shift due to base stacking and shielding.

-

Dynamic Motion: Line broadening indicates exchange between conformations; sharp lines indicate a "locked" state typical of 2'-O-Me modifications.

-

References

-

Role of 2'-O-Methylation in RNA Structure

-

5-Fluoro as a Structural Probe

-

Thermodynamics of Modified RNA

-

Sugar Pucker Fundamentals

Sources

- 1. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]

- 2. Development of modified siRNA molecules incorporating 5-fluoro-2'-deoxyuridine residues to enhance cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the Effects of Sugar Modifications on RNA Chemical Ligation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

5-Fluoro-2'-O-methyluridine: Mechanism of Action in RNAi

The following technical guide details the mechanism of action, physicochemical properties, and experimental applications of 5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) in RNA interference (RNAi).

A Technical Guide to Dual-Modified Nucleoside Kinetics & Therapeutics

Executive Summary

5-Fluoro-2'-O-methyluridine (5-F-2'-O-Me-U) represents a specialized class of dual-modified nucleosides used to modulate the thermodynamic stability, nuclease resistance, and metabolic profile of small interfering RNAs (siRNAs). Unlike standard modifications (e.g., 2'-F, 2'-O-Me) which primarily address sugar pucker and stability, this dual modification integrates a base alteration (C5-fluorination) with a ribose substitution (2'-O-methylation).

This guide delineates the mechanistic impact of 5-F-2'-O-Me-U on the RNA-Induced Silencing Complex (RISC), exploring its role as both a structural probe and a potential "prodrug" payload carrier.

Chemical Architecture & Physicochemical Properties[1]

The efficacy of 5-F-2'-O-Me-U stems from the synergistic effects of its two modifications.

The 2'-O-Methyl Group (Ribose Modification)[2][3][4]

-

Conformation Lock: The bulky methoxy group at the 2' position induces a C3'-endo sugar pucker (North conformation). This pre-organizes the siRNA into an A-form helix, which is the thermodynamically preferred geometry for RNA:RNA duplexes and Ago2 guide strand loading.

-

Nuclease Resistance: The removal of the 2'-hydroxyl group eliminates the nucleophile required for in-line hydrolytic attack, rendering the phosphodiester backbone highly resistant to endonucleases and serum factors.

-

Immune Evasion: 2'-O-methylation acts as a "self" marker, significantly dampening innate immune responses triggered by Toll-like Receptors (TLR7/TLR8), which recognize unmodified ssRNA.

The 5-Fluoro Group (Base Modification)

-

Electronic Effects: Fluorine is highly electronegative. Substitution at the C5 position of uracil withdraws electron density from the pyrimidine ring. This lowers the pKa of the N3 proton, potentially strengthening Hydrogen bonding with Adenine (A) in the target mRNA.

-

Steric Isosterism: The fluorine atom (van der Waals radius ~1.47 Å) is a close isostere to hydrogen (1.20 Å), unlike the methyl group in Thymine. This allows 5-F-U to fit into the Ago2 binding pocket without significant steric clash, preserving the "uridine-like" recognition profile while altering electronic properties.

-

Metabolic Fate: Upon lysosomal or enzymatic degradation, the nucleoside can release 5-fluorouracil (5-FU) or 5-fluoro-2'-deoxyuridine (FdU) metabolites, known cytotoxic agents.

Quantitative Comparison Table

| Feature | Native Uridine (U) | 2'-O-Methyl Uridine | 5-Fluoro-Uridine | 5-Fluoro-2'-O-Me-U |

| Sugar Pucker | C3'-endo / C2'-endo (Dynamic) | C3'-endo (Locked) | C3'-endo biased | C3'-endo (Locked) |

| Nuclease Stability | Low (<15 min in serum) | High (>24 hrs) | Low | Very High |

| Duplex Tm | Baseline | +1.0 to +2.0°C / mod | Variable | +1.5 to +2.5°C / mod |

| Immune Stimulation | High (TLR7/8 agonist) | Low (Antagonist) | High | Low |

| Cytotoxicity Risk | None | None | High (5-FU release) | Context-Dependent * |

*Note: The 2'-O-Me group slows degradation, potentially mitigating the rapid release of cytotoxic 5-FU compared to 5-F-RNA, effectively acting as a slow-release mechanism.

Mechanism of Action in RNAi Pathways[3][5][6][7][8]

The incorporation of 5-F-2'-O-Me-U affects multiple stages of the RNAi lifecycle.

RISC Loading and Strand Selection

The thermodynamic asymmetry rule dictates that the strand with the less stable 5'-end is selected as the guide.

-

Protocol: Placing 5-F-2'-O-Me-U at the 5'-end of the passenger strand increases thermodynamic stability (Tm) at that end, forcing the RISC complex to select the guide strand (which should remain less stable at its 5' end).

-

Ago2 Interaction: The MID domain of Argonaute2 (Ago2) binds the 5'-phosphate and the first nucleotide. While 5-substitution is generally tolerated, the 2'-O-Me modification at position 1 can sometimes hinder phosphorylation by cellular kinases. Therefore, 5'-phosphorylation (chemical) is recommended when using this modification at the 5'-terminus.

Target Recognition and Silencing

-

Seed Region (Nt 2-8): Incorporation of 5-F-2'-O-Me-U in the seed region enhances binding affinity to the target mRNA due to the C3'-endo lock. However, excessive modification here can reduce silencing if the duplex becomes too stable to unwind or if the steric bulk interferes with the seed-gating conformational changes of Ago2.

-

Cleavage Site (Nt 10-11): The 2'-O-Me modification at the scissile phosphate (between nucleotides 10 and 11) blocks Ago2 cleavage activity .

-

Strategic Use: Use 5-F-2'-O-Me-U in the passenger strand or non-cleavage regions of the guide strand.

-

Avoid: Do not place at position 10 or 11 of the guide strand if mRNA cleavage is the goal.

-

Mechanism Diagram (DOT)

Caption: Mechanistic pathway of 5-F-2'-O-Me-U modified siRNA, highlighting the bifurcation between gene silencing and potential cytotoxic metabolite release.

Experimental Protocols

Synthesis and Deprotection

Standard phosphoramidite chemistry is used, but specific deprotection steps are required to prevent defluorination or sugar degradation.

-

Coupling: Use 5-Fluoro-2'-O-methyluridine phosphoramidite (0.1 M in acetonitrile). Increase coupling time to 6-10 minutes due to the steric bulk of the 2'-O-Me group.

-

Oxidation: Standard Iodine/Water/Pyridine.

-

Deprotection:

-

Reagent: AMA (Ammonium hydroxide/Methylamine 1:1) at 65°C for 15 minutes is standard.

-

Caution: Avoid harsh acidic conditions which can degrade the 5-Fluoro base.

-

-

Purification: Ion-exchange HPLC (IE-HPLC) is preferred over PAGE to separate failure sequences (n-1) effectively.

Serum Stability Assay

To validate the nuclease resistance conferred by the dual modification:

-

Incubation: Mix 2 µM siRNA (modified vs. unmodified) with 50% human serum.

-

Timepoints: Aliquot at 0, 1, 4, 12, 24, and 48 hours.

-

Quenching: Stop reaction with Proteinase K and freezing buffer.

-

Analysis: Run on 20% Polyacrylamide Gel (PAGE) with TBE buffer. Stain with SYBR Gold.

-

Expectation: Unmodified siRNA degrades <30 mins. 5-F-2'-O-Me-U modified siRNA should show >80% integrity at 24 hours.

Luciferase Reporter Assay (Silencing Activity)

-

Transfection: Co-transfect HeLa cells with psiCHECK-2 plasmid (Renilla/Firefly) and modified siRNA (0.1 - 10 nM).

-

Incubation: 24 hours at 37°C.

-

Readout: Dual-Glo Luciferase Assay System. Normalize Renilla (target) to Firefly (control).

-

Data Analysis: Plot dose-response curve. Calculate IC50.

-

Note: If IC50 increases significantly (potency drops), the modification may be sterically hindering Ago2.

-

Advanced Application: The "Prodrug" Hypothesis

A unique feature of 5-Fluoro-modified RNAs is their potential to act as prodrugs. While 2'-O-methylation stabilizes the RNA, eventual lysosomal degradation by specific hydrolases (e.g., RK9NH homologs) can release 5-fluorouracil (5-FU) or FdUMP.

-

Therapeutic Strategy: In cancer therapy, this allows the siRNA to perform a dual function:

-

Gene Silencing: Knockdown of a survival gene (e.g., BCL2, MDR1).

-

Chemotherapy: Localized release of 5-FU upon siRNA degradation in the tumor microenvironment.

-

-

Safety Check: For non-oncology applications, this release profile must be monitored to avoid off-target cytotoxicity.

References

-

Chemical Modifications of siRNA

- Title: Chemical modification: the key to clinical applic

- Source: J Clin Invest. 2007;117(12):3615-3622.

-

URL:[Link]

-

5-Fluoro-2'-deoxyuridine in siRNA (Prodrug Concept)

- Title: Development of modified siRNA molecules incorporating 5-fluoro-2′-deoxyuridine residues to enhance cytotoxicity.

- Source: Nucleic Acids Res. 2013;41(8):4601-4612.

-

URL:[Link]

-

Enzymatic Degradation of 5-F-2'-O-Me-U

- Title: A new role for PHYHD1 and related dioxygenases: demethylation of 2′-O-methyl

- Source: Nucleic Acids Res. 2023. (Mentions RK9NH activity on 5-fluoro-2'-O-methyluridine).

-

URL:[Link]

-

General RNAi Mechanism & Modifications

- Source: J Pharmacol Exp Ther. 2022;381(1):22-41.

-

URL:[Link]

Sources

Synthesis of 5-Fluoro-2'-O-methyluridine Phosphoramidite: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of 5-Fluoro-2'-O-methyluridine phosphoramidite, a crucial building block for the chemical synthesis of modified oligonucleotides. This document is intended for researchers, scientists, and professionals in the field of drug development and nucleic acid chemistry. We will delve into the strategic considerations behind each synthetic step, offering not just a procedure, but a framework for understanding the chemical principles at play.

Introduction: The Significance of Modified Nucleosides

The strategic incorporation of modified nucleosides into oligonucleotides is a cornerstone of modern therapeutic and diagnostic applications. Modifications such as the 2'-O-methylation and 5-fluorination of uridine confer desirable properties, including enhanced nuclease resistance, increased binding affinity to target sequences, and improved pharmacokinetic profiles. 5-Fluoro-2'-O-methyluridine, in particular, is a valuable monomer for the synthesis of antisense oligonucleotides, siRNAs, and other nucleic acid-based tools.

This protocol outlines a robust and reproducible multi-step synthesis of 5-Fluoro-2'-O-methyluridine phosphoramidite, beginning with the commercially available starting material, 5-fluorouridine. The synthetic strategy involves a carefully orchestrated sequence of protection, methylation, and phosphitylation reactions.

Synthetic Strategy Overview

The synthesis of 5-Fluoro-2'-O-methyluridine phosphoramidite is a multi-step process that requires careful control of reaction conditions and purification of intermediates. The overall workflow can be conceptually broken down into three key stages:

-

Orthogonal Protection of Hydroxyl Groups: The selective protection of the 5' and 3'-hydroxyl groups of the ribose sugar is paramount to direct the desired chemical transformations.

-

2'-O-Methylation: The introduction of the methyl group at the 2'-position of the ribose.

-

3'-Phosphitylation: The final step to introduce the reactive phosphoramidite moiety, rendering the nucleoside ready for automated oligonucleotide synthesis.

Below is a diagram illustrating the overall synthetic workflow:

Caption: Synthetic workflow for 5-Fluoro-2'-O-methyluridine phosphoramidite.

Detailed Experimental Protocols

Part 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-5-fluorouridine

The first critical step is the protection of the primary 5'-hydroxyl group. The dimethoxytrityl (DMT) group is the protecting group of choice for this purpose due to its steric bulk, which favors reaction at the less hindered 5'-position, and its lability under acidic conditions, allowing for its straightforward removal during oligonucleotide synthesis.[1]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Fluorouridine | 262.18 | 10.0 g | 38.1 mmol |

| Anhydrous Pyridine | 79.10 | 200 mL | - |

| 4,4'-Dimethoxytrityl chloride (DMT-Cl) | 338.82 | 14.2 g | 41.9 mmol |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Co-evaporate 5-fluorouridine with anhydrous pyridine (2 x 50 mL) to remove residual water and dissolve the dried nucleoside in 200 mL of anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) to the solution in one portion.

-

Stir the reaction mixture at room temperature under an inert atmosphere (argon or nitrogen) for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of DCM:Methanol (9:1 v/v).

-

Once the reaction is complete, quench the reaction by adding 20 mL of methanol and stir for 15 minutes.

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in 300 mL of dichloromethane (DCM) and wash with 2 x 150 mL of saturated sodium bicarbonate solution and then with 1 x 150 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude foam.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (0-5%) to yield 5'-O-DMT-5-fluorouridine as a white foam.

Part 2: Synthesis of 5'-O-DMT-2'-O-methyl-5-fluorouridine

The methylation of the 2'-hydroxyl group is a crucial step for enhancing the nuclease resistance of the resulting oligonucleotides. A variety of methylating agents can be employed, with methyl iodide in the presence of a strong base being a common choice.[2]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5'-O-DMT-5-fluorouridine | 564.56 | 15.0 g | 26.6 mmol |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 300 mL | - |

| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.6 g | 40.0 mmol |

| Methyl Iodide | 141.94 | 3.3 mL | 53.2 mmol |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Saturated Ammonium Chloride Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolve 5'-O-DMT-5-fluorouridine in anhydrous THF (300 mL) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil) to the solution in small portions.

-

Stir the mixture at 0 °C for 1 hour.

-

Add methyl iodide dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (DCM:Methanol 95:5 v/v).

-

Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

-

Extract the product with dichloromethane (3 x 150 mL).

-

Wash the combined organic layers with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 5'-O-DMT-2'-O-methyl-5-fluorouridine as a white foam.

Part 3: Synthesis of 5-Fluoro-2'-O-methyluridine

Removal of the acid-labile DMT group is necessary to free the 5'-hydroxyl for subsequent analysis or further reactions if needed, but more importantly, to allow for the final phosphitylation at the 3'-hydroxyl.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5'-O-DMT-2'-O-methyl-5-fluorouridine | 578.59 | 12.0 g | 20.7 mmol |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 3% Trichloroacetic Acid (TCA) in DCM | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Dissolve 5'-O-DMT-2'-O-methyl-5-fluorouridine in dichloromethane (200 mL).

-

Cool the solution to 0 °C.

-

Add 3% trichloroacetic acid in DCM dropwise until the characteristic orange color of the trityl cation persists.

-

Stir the reaction at 0 °C for 30 minutes. Monitor the reaction by TLC.

-

Quench the reaction by pouring it into a separatory funnel containing 200 mL of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (2 x 100 mL).

-

Wash the combined organic layers with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 5-Fluoro-2'-O-methyluridine.

Part 4: Synthesis of 5-Fluoro-2'-O-methyluridine Phosphoramidite

The final step is the phosphitylation of the 3'-hydroxyl group to introduce the reactive phosphoramidite moiety. This reaction is highly sensitive to moisture and must be carried out under strictly anhydrous conditions.[3][4]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Fluoro-2'-O-methyluridine | 276.21 | 5.0 g | 18.1 mmol |

| Anhydrous Dichloromethane (DCM) | 84.93 | 100 mL | - |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 9.5 mL | 54.3 mmol |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 236.69 | 4.9 mL | 21.7 mmol |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexanes | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

Co-evaporate 5-Fluoro-2'-O-methyluridine with anhydrous acetonitrile (2 x 25 mL) and dry under high vacuum for at least 4 hours.

-

Dissolve the dried nucleoside in anhydrous dichloromethane (100 mL) under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) to the solution.

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise to the stirred solution at room temperature.

-

Stir the reaction for 2-4 hours. Monitor the reaction by ³¹P NMR spectroscopy.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (200 mL).

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel pre-treated with triethylamine, using a gradient of ethyl acetate in hexanes containing 1% triethylamine.

-

The pure fractions are combined and concentrated to give the final 5-Fluoro-2'-O-methyluridine phosphoramidite as a white foam.

Characterization

The final product and all intermediates should be thoroughly characterized to confirm their identity and purity.

-

Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ³¹P, and ¹⁹F NMR are essential for structural elucidation. The ³¹P NMR spectrum of the final phosphoramidite should show a characteristic signal around 150 ppm.[5][6]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

Troubleshooting and Key Considerations

-

Anhydrous Conditions: The phosphitylation step is extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous.

-

Purity of Intermediates: The purity of each intermediate is critical for the success of the subsequent steps. Thorough purification by column chromatography is recommended.

-

Handling of Reagents: Sodium hydride is highly reactive and should be handled with care. Methyl iodide is toxic and volatile. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The final phosphoramidite product is sensitive to moisture and oxidation and should be stored under an inert atmosphere at -20 °C.

This detailed protocol provides a comprehensive guide for the successful synthesis of 5-Fluoro-2'-O-methyluridine phosphoramidite. By understanding the rationale behind each step, researchers can adapt and optimize this procedure for their specific needs in the exciting field of oligonucleotide synthesis.

References

- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 2'-O-AECM-5-methyl Pyrimidine Phosphoramidites.

- Vaghefi, M. M., et al. (1987). Synthesis and biological activity of 5-fluoro-2',3'-dideoxy-3'-fluorouridine and its 5'-phosphate. Journal of Medicinal Chemistry, 30(8), 1395-1401.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- Gait, M. J., & Lehmann, C. (2001). A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.4.

- Kumar, R., et al. (2022). 5-Formyluridine and Its Synthetic Applications. ChemistrySelect, 7(48), e202203494.

- Wagner, E., et al. (1991). A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites. Nucleic Acids Research, 19(21), 5965-5971.

- Singh, S. K., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390.

- Prakash, T. P., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

- Lönnberg, T., et al. (2019). A Study on Synthesis and Upscaling of 2'-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 24(20), 3768.

- Manoharan, M., & Jung, M. E. (2004). Process of purifying phosphoramidites. U.S.

- Prakash, T. P., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

- Wang, Y., et al. (2013). Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine.

- Domljan, D. S., et al. (2024). Synthesis of N3-Methyluridine- and 2'-O-Alkyl/2'-Fluoro-N3-Methyluridine-Modified Phosphoramidites and Their Incorporation into DNA and RNA Oligonucleotides. Current Protocols, 4(10), e70039.

- Mayer, F. J., et al. (2022). Fluorination Influences the Bioisostery of Myo-Inositol Pyrophosphate Analogs.

- Prakash, T. P., et al. (2023). Discovery of 5'-Substituted 5-Fluoro-2'-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors.

- Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e143.

- Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR.

- Micura, R., et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research, 37(21), e143.

- Szymańska, E., et al. (2019). Synthesis and Biological Evaluation of 6-Substituted-5-Fluorouridine ProTides. Molecules, 24(12), 2293.

- Entegris. (2022).

- Seth, P. P., et al. (2021). Synthesis of 4'-C-α-Aminoethoxy-2'-O-Methyl-5-Methyl- and 5-Propynyl-Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides. Current Protocols in Nucleic Acid Chemistry, 87(1), e144.

- Nielsen, D. S., et al. (2021). On-demand synthesis of phosphoramidites.

- BOC Sciences. Phosphoramidites.

Sources

- 1. jocpr.com [jocpr.com]

- 2. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 4′‐C‐α‐Aminoethoxy‐2′‐O‐Methyl‐5‐Methyl‐ and 5‐Propynyl‐Uridine Phosphoramidites for Structurally Optimized Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes & Protocols: A Strategic Guide to Incorporating 5-Fluoro-2'-O-Methyluridine (5-F-2'-O-Me-U) into siRNA and miRNA Mimics

Abstract

The therapeutic landscape of RNA interference (RNAi) is increasingly dominated by chemically modified oligonucleotides, engineered to overcome the inherent instability and immunogenicity of natural RNA. This guide provides a comprehensive framework for the rational design, synthesis, and evaluation of small interfering RNAs (siRNAs) and microRNA (miRNA) mimics incorporating a novel, synergistic modification: 5-Fluoro-2'-O-Methyluridine (5-F-2'-O-Me-U). By combining the established benefits of 2'-O-Methyl (2'-OMe) sugar modifications for nuclease resistance and the unique properties of 5-Fluoro (5-F) pyrimidine modifications for enhanced binding affinity, this combination presents a compelling strategy for developing next-generation RNAi therapeutics. We will detail the scientific rationale, provide step-by-step protocols for synthesis and validation, and offer expert insights into the causality behind key experimental choices, empowering researchers to explore this promising chemical space.

The Scientific Rationale: A Synergy of Stability and Affinity

The decision to incorporate any chemical modification into a therapeutic oligonucleotide must be driven by a clear understanding of its impact on the molecule's pharmacological properties. The proposed 5-F-2'-O-Me-U modification is a strategic amalgamation of two well-characterized modifications, each contributing distinct advantages.

The Foundational Role of 2'-O-Methyl (2'-OMe) Modification

The 2'-hydroxyl group of the ribose sugar is a primary site of vulnerability for RNA, rendering it susceptible to nuclease degradation and a potential trigger for innate immune responses.[1] The 2'-OMe modification, which replaces this hydroxyl group with a methoxy group, is a cornerstone of modern oligonucleotide chemistry for several reasons:

-

Enhanced Nuclease Resistance : The bulky methyl group provides steric hindrance, protecting the phosphodiester backbone from cleavage by endo- and exonucleases.[] This dramatically increases the half-life of siRNAs in biological fluids.[][3]

-

Reduced Immunogenicity : Modification at the 2' position can decrease recognition by Toll-like receptors (TLRs), thereby mitigating the risk of off-target innate immune activation.[1]

-

Improved Duplex Stability : The 2'-OMe group locks the ribose sugar in a C3'-endo conformation, pre-organizing the oligonucleotide into an A-form helix, which is the preferred conformation for RNA duplexes.[][4] This can increase the melting temperature (Tm) of the duplex.

-

Maintained On-Target Activity : 2'-OMe is well-tolerated at multiple positions within an siRNA duplex without abolishing RNAi activity, although extensive modification can interfere with the function of the RNA-Induced Silencing Complex (RISC).[4][5]

The Strategic Advantage of 5-Fluoro (5-F) Pyrimidine Modification

Modification of the nucleobase itself offers a distinct method for fine-tuning oligonucleotide properties. Introducing a fluorine atom at the C5 position of uracil (or deoxyuridine) has been shown to:

-

Increase Binding Affinity : The highly electronegative fluorine atom alters the electronic properties of the uracil base, which can enhance base stacking interactions and increase the thermal stability of the duplex when paired with adenosine.[6]

-

Provide a Unique Biophysical Probe : The presence of ¹⁹F allows for direct probing of oligonucleotide structure and interactions using ¹⁹F NMR spectroscopy, a powerful tool for mechanistic studies.[6][7]

-

Offer a Pro-Drug Strategy (in Deoxy-form) : In the context of deoxyribonucleosides (like 5-Fluoro-2'-deoxyuridine, FdU), the released nucleoside can be metabolized into a potent cytotoxic agent that inhibits thymidylate synthase, a key enzyme in DNA synthesis.[8][9] This creates a dual-function molecule that combines gene silencing with chemotherapy.

Hypothesized Synergy of 5-F-2'-O-Me-U

By combining these two modifications into a single 5-F-2'-O-Me-U phosphoramidite, we hypothesize the creation of an oligonucleotide with a superior therapeutic profile. The 2'-OMe group provides the foundational stability against degradation, while the 5-F moiety enhances target engagement and binding affinity. This combination could lead to siRNAs and miRNA mimics with increased potency and duration of action, potentially allowing for lower and less frequent dosing. While the metabolic fate of a 2'-OMe modified nucleoside differs significantly from its deoxy counterpart, precluding a direct FdU-like cytotoxic effect, the enhanced biophysical properties alone warrant investigation.

Table 1: Comparative Properties of RNA Modifications

| Property | Unmodified RNA | 2'-O-Methyl (2'-OMe)[1][4] | 5-Fluoro (5-F) Pyrimidine[6] | Hypothesized 5-F-2'-O-Me-U |

| Nuclease Resistance | Low | High | Moderate | High to Very High |

| Binding Affinity (Tm) | Baseline | Increased | Increased | Synergistically Increased |

| Immunogenicity | High | Reduced | Baseline | Reduced |

| RISC Compatibility | High | Tolerated | High | To be determined |

| Primary Advantage | Biological template | Stability, Low Immunity | Binding Affinity | Potency, Duration |

Design, Synthesis, and Quality Control

The successful implementation of 5-F-2'-O-Me-U requires careful consideration of its placement within the oligonucleotide and rigorous quality control post-synthesis.

Strategic Design Principles

The placement of modified nucleotides is not random; it is a strategic process to balance stability with biological activity. The "seed region" (positions 2-8 of the guide strand) is particularly sensitive, as it governs target recognition.[5]

-

siRNA Design : For siRNAs, which rely on perfect complementarity for target cleavage, placing 5-F-2'-O-Me-U modifications outside the seed region of the guide (antisense) strand is a conservative starting point. The sense strand can be more heavily modified to enhance overall duplex stability and prevent its entry into RISC.[10] Alternating modified and unmodified nucleotides (a "checkerboard" pattern) is a common strategy to maintain RISC compatibility.[]

-

miRNA Mimic Design : miRNA mimics are designed to be recognized by the RISC machinery and function like endogenous miRNAs, which often involves imperfect base-pairing outside the seed region.[11][12] The design should closely follow the endogenous miRNA sequence, with modifications aimed at ensuring the guide strand is preferentially loaded into RISC.[12]

Protocol: Solid-Phase Oligonucleotide Synthesis

This protocol assumes the availability of a custom-synthesized 5-F-2'-O-Me-U phosphoramidite building block. Standard phosphoramidite chemistry on an automated synthesizer is used.[13]

Materials:

-

DNA/RNA Synthesizer

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside.

-

Anhydrous acetonitrile

-

Standard phosphoramidites (A, C, G, U/T) and custom 5-F-2'-O-Me-U phosphoramidite.

-

Activator (e.g., 5-(Ethylthio)-1H-tetrazole)

-

Capping Reagents (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)

-

Oxidizing solution (Iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)

-

Cleavage and Deprotection solution (e.g., Ammonium hydroxide or AMA mixture)

Procedure:

-

Setup : Program the synthesizer with the desired sequence, specifying the coupling of the 5-F-2'-O-Me-U phosphoramidite at the designated positions.

-

Cycle 1 - Deblocking : The 5'-dimethoxytrityl (DMT) protecting group on the CPG-bound nucleoside is removed with the deblocking solution to free the 5'-hydroxyl group.

-

Cycle 2 - Coupling : The next phosphoramidite in the sequence (e.g., 5-F-2'-O-Me-U) is activated and delivered to the column to react with the free 5'-hydroxyl group.

-

Causality: The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the 5'-OH group.

-

-

Cycle 3 - Capping : Any unreacted 5'-hydroxyl groups are acetylated using the capping reagents.

-

Causality: This crucial step prevents the formation of failure sequences (n-1 shortmers) in subsequent cycles, simplifying final purification.

-

-

Cycle 4 - Oxidation : The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution.

-

Repeat : The four-step cycle is repeated for each subsequent nucleotide in the sequence.

-

Final Cleavage and Deprotection : Once synthesis is complete, the support is treated with the cleavage solution to release the oligonucleotide and remove the protecting groups from the phosphate backbone and nucleobases.

-

Purification : The crude oligonucleotide is purified using chromatography as described in the next section.

Protocol: Purification and Quality Control

Purification is essential to separate the full-length product from shorter failure sequences.[14] High-Performance Liquid Chromatography (HPLC) is the method of choice.[15]

Methods & Parameters:

-

Purification : Anion-Exchange (AEX) or Ion-Pair Reversed-Phase (IP-RP) HPLC are effective.[15] AEX separates based on charge (length), while IP-RP separates based on charge and hydrophobicity.

-

Identity Confirmation : The molecular weight of the purified oligonucleotide is confirmed using Liquid Chromatography-Mass Spectrometry (LC-MS).[14] This verifies the successful incorporation of the modified nucleotide.

-

Purity Assessment : Analytical HPLC or Size-Exclusion Chromatography (SEC) is used to determine the purity of the final product.[14][16][17]

-

Quantification : The concentration of the oligonucleotide is determined by measuring its absorbance at 260 nm (UV-Vis spectrophotometry).[14]

Table 2: Summary of Quality Control (QC) Parameters

| Parameter | Method | Acceptance Criteria | Rationale |

| Identity | LC-MS | Measured Mass ± 0.02% of Theoretical Mass | Confirms correct sequence and modification incorporation. |

| Purity | Analytical HPLC/SEC | ≥ 90% Full-Length Product | Ensures the biological effect is due to the intended molecule. |

| Integrity | Denaturing PAGE | Single major band | Visual confirmation of length and absence of degradation. |

| Concentration | UV-Vis (A260) | Within 10% of target | Ensures accurate dosing for subsequent experiments. |

In Vitro Characterization and Validation

Before proceeding to cell-based assays, the biophysical properties of the modified oligonucleotide must be characterized.

Protocol: Nuclease Stability Assay

Objective : To compare the stability of the 5-F-2'-O-Me-U modified siRNA/mimic to an unmodified control in a biologically relevant medium.

Materials:

-

Modified and unmodified oligonucleotides.

-

Human or fetal bovine serum (e.g., 90% solution).

-

TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0).

-

HPLC system with an appropriate column (AEX or IP-RP).

Procedure:

-

Preparation : Dilute the oligonucleotides to a final concentration of 10 µM in 90% serum. Prepare a control sample by diluting in TE Buffer.

-

Incubation : Incubate all samples at 37°C.

-

Time Points : At specified time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot from each reaction and immediately quench the nuclease activity by flash-freezing in liquid nitrogen or adding a quenching buffer (e.g., containing EDTA and a chaotropic agent).

-

Analysis : Analyze the samples by HPLC.

-

Data Interpretation : Quantify the peak area of the full-length oligonucleotide at each time point. Plot the percentage of intact oligonucleotide versus time and calculate the half-life (t½).

-

Expected Outcome: The 5-F-2'-O-Me-U modified oligonucleotide should exhibit a significantly longer half-life compared to the unmodified control.

-

Protocol: In Vitro Gene Silencing Assay (siRNA)

Objective : To determine the potency (e.g., IC50) of the modified siRNA in reducing target gene expression.

Materials:

-

Target cells (e.g., a cell line endogenously expressing the target gene).

-

Transfection reagent (e.g., Lipofectamine™ RNAiMAX or a lipid nanoparticle formulation).

-

Modified siRNA, unmodified positive control siRNA, and negative control siRNA (scrambled sequence).

-

Cell culture medium and supplies.

-

Reagents for RNA extraction and qPCR (for mRNA analysis).

-

Reagents for protein lysis and Western blotting (for protein analysis).

Procedure:

-

Cell Plating : Plate cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection Complex Formation : On the day of transfection, prepare a dose-response curve for the siRNAs (e.g., from 10 pM to 100 nM). Dilute the siRNAs and the transfection reagent separately in serum-free medium, then combine and incubate to form complexes as per the manufacturer's protocol.[9]

-

Causality: The cationic lipid-based transfection reagent forms a complex with the anionic siRNA, neutralizing its charge and facilitating its entry across the negatively charged cell membrane.

-

-

Transfection : Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours at 37°C.

-

Harvest : After incubation, harvest the cells. Split the cell pellet for parallel RNA and protein analysis.

-

mRNA Analysis (qPCR) : Extract total RNA, perform reverse transcription to generate cDNA, and quantify the relative expression of the target gene and a housekeeping gene (e.g., GAPDH) using quantitative real-time PCR.

-

Protein Analysis (Western Blot) : Lyse the remaining cells, quantify total protein, and perform Western blotting to detect the levels of the target protein and a loading control (e.g., β-actin).

-

Data Analysis : Normalize target gene expression to the housekeeping gene and calculate the percentage of knockdown relative to cells treated with the negative control. Plot the percentage of knockdown versus siRNA concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The incorporation of 5-F-2'-O-Me-U into siRNAs and miRNA mimics represents a logical and promising step forward in the chemical evolution of RNAi therapeutics. The strategy is grounded in the well-understood principles of 2'-sugar and 5-base modifications, aiming for a synergistic enhancement of stability and target affinity. The protocols outlined in this guide provide a robust framework for researchers to synthesize, characterize, and validate these novel constructs. Successful in vitro validation should be followed by comprehensive off-target effect analysis (e.g., via RNA-seq) and subsequent evaluation in preclinical in vivo models to fully assess the therapeutic potential of this combined modification.[18][19] This rational design approach is essential for advancing the next generation of safe and effective RNA-based medicines.

References

-

Davis, S., et al. (2020). 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. Molecular Therapy - Nucleic Acids. Available at: [Link]

-

Lee, S. H., et al. (2019). Current Aspects of siRNA Bioconjugate for In Vitro and In Vivo Delivery. MDPI. Available at: [Link]

-

Ui-Tei, K., et al. (2017). Chemical Modification of the siRNA Seed Region Suppresses Off-Target Effects by Steric Hindrance to Base-Pairing with Targets. ACS Omega. Available at: [Link]

-

Jadhav, V., et al. (2022). Advances in siRNA therapeutics and synergistic effect on siRNA activity using emerging dual ribose modifications. Taylor & Francis Online. Available at: [Link]

-

Davis, S., et al. (2020). 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA. PubMed. Available at: [Link]

-

ELLA Biotech. (n.d.). Modification Options For siRNA. ELLA Biotech. Available at: [Link]

-

Lam, J. K. W., et al. (2015). siRNA Versus miRNA as Therapeutics for Gene Silencing. PMC. Available at: [Link]

-

Veeramani, S., et al. (2023). Nanoparticles Codelivering mRNA and SiRNA for Simultaneous Restoration and Silencing of Gene/Protein Expression In Vitro and In Vivo. ACS Nanoscience Au. Available at: [Link]

-

Tanei, T., et al. (2018). Fundamentals of siRNA and miRNA therapeutics and a review of targeted nanoparticle delivery systems in breast cancer. PMC. Available at: [Link]

-

Whitehead, K. A., et al. (2007). Nonviral delivery of synthetic siRNAs in vivo. JCI. Available at: [Link]

-

Hore, T., et al. (2019). Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines. ResearchGate. Available at: [Link]

-

Jones, C. H., et al. (2018). In Vitro and In Vivo Delivery of siRNA via VIPER Polymer System to Lung Cells. PMC. Available at: [Link]

-

Liu, Y., et al. (2021). Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry. Theranostics. Available at: [Link]

-

Phenomenex. (2024). Size Exclusion Chromatographic (SEC) Method for Oligonucleotides Using Heated Columns. Phenomenex. Available at: [Link]

-

Špačková, N., et al. (2020). 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR. PMC. Available at: [Link]

-

Patsnap Synapse. (2023). miRNA Therapeutics: Cutting-Edge Advances from Mechanism Exploration to Clinical Applications and Market Outlook. Patsnap Synapse. Available at: [Link]

-

Kanavarioti, A., & Rontree, S. (2021). Optimising analytical separations of synthetic RNA with modified HPLC. Drug Target Review. Available at: [Link]

-

Wilson, M. R., & S-L. Chen. (2013). Development of modified siRNA molecules incorporating 5-fluoro-2'-deoxyuridine residues to enhance cytotoxicity. PubMed. Available at: [Link]

-

Agilent. (2024). Emerging Alternative Analytical Techniques for Oligonucleotide Separation and Purification: HILIC & SEC. Agilent. Available at: [Link]

-

Alterman, J. F., et al. (2024). Chemical modification patterns for microRNA therapeutic mimics: a structure-activity relationship (SAR) case-study on miR-200c. Nucleic Acids Research. Available at: [Link]

-

Crooke, S. T., et al. (2021). The chemical evolution of oligonucleotide therapies of clinical utility. PMC. Available at: [Link]

- De Clercq, E. (1995). Oligonucleotides containing 5-fluorouracil. Google Patents.

-

Quality Assistance. (2023). Analysis of Oligonucleotides by Size-Exclusion Chromatography: SEC-UV, SEC-MS, SEC-MALS. Quality Assistance. Available at: [Link]

-

Prakash, T. P., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity. Journal of the American Chemical Society. Available at: [Link]

-

Liu, Y., et al. (2021). Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry. PMC. Available at: [Link]

-

Parmar, R., et al. (2017). 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo. PMC. Available at: [Link]

-

GenScript. (2024). Mastering siRNA Design: Steps to Achieve Precision Gene Silencing. GenScript. Available at: [Link]

-

Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. MDPI. Available at: [Link]

-

Kasai, H., et al. (2001). Synthesis and properties of oligonucleotides containing 5-formyl-2'-deoxycytidine: in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2'-deoxycytidine. PubMed. Available at: [Link]

-

Wikipedia. (n.d.). RNA interference. Wikipedia. Available at: [Link]

-

Wilson, M. R., & S-L. Chen. (2013). Development of modified siRNA molecules incorporating 5-fluoro-2′-deoxyuridine residues to enhance cytotoxicity. Nucleic Acids Research. Available at: [Link]

-

Kasai, H., et al. (2001). in vitro DNA polymerase reactions on DNA templates containing 5-formyl-2'-deoxycytidine. PMC. Available at: [Link]

-

Chernikov, I. V., et al. (2017). 2'f-OMe-phosphorodithioate modified siRNAs show increased loading into the RISC complex and enhanced anti-tumour activity. PMC. Available at: [Link]

Sources

- 1. Modification Options For siRNA - ELLA Biotech [ellabiotech.com]

- 3. horizondiscovery.com [horizondiscovery.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-F dU Oligo Modifications from Gene Link [genelink.com]

- 7. 5′-fluoro(di)phosphate-labeled oligonucleotides are versatile molecular probes for studying nucleic acid secondary structure and interactions by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of modified siRNA molecules incorporating 5-fluoro-2'-deoxyuridine residues to enhance cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. siRNA Versus miRNA as Therapeutics for Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effective tools for RNA-derived therapeutics: siRNA interference or miRNA mimicry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]

- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]